Home > Products > Screening Compounds P91247 > 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid - 871826-47-0

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Catalog Number: EVT-1173791
CAS Number: 871826-47-0
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10(S),17(S)-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, also known as Protectin DX (PDX), is a dihydroxydocosahexaenoic acid that is a natural isomer of protectin D1 . It is a docosahexaenoic acid (DHA) metabolite .

Synthesis Analysis

The compound is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . A one-step method of synthesis by soybean lipoxygenase has been described .

Molecular Structure Analysis

The structure of the product was confirmed by HPLC, ultraviolet (UV) light spectrometry, GC-MS, tandem MS, and NMR spectroscopy . It has a 4Z,7Z,11E,13E,15Z,19Z geometry of the double bonds .

Chemical Reactions Analysis

10(S),17(S)-DiHDHA is formed by soybean lipoxygenase through direct oxidation of either DHA or 17(S)-hydro(pero)xydocosahexa-4Z,7Z,11Z, 13Z,15E,19Z-enoic acid .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H32O4 and an average mass of 360.487 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 559.4±50.0 °C at 760 mmHg, and a flash point of 306.2±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .

Protectin D1 (PD1; 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid)

  • Compound Description: Protectin D1 (PD1), also referred to as neuroprotectin D1 when produced by neural cells, is a potent anti-inflammatory and pro-resolving molecule derived from docosahexaenoic acid (DHA). [] It is generated by human neutrophils and neural tissues and exhibits various biological activities, including attenuating human neutrophil transmigration and reducing polymorphonuclear leukocyte (PMN) infiltration in peritonitis. [] PD1 exerts its anti-inflammatory effects by regulating the levels of pro-inflammatory cytokines like TNF-α and IL-6. []
  • Relevance: PD1 is a stereoisomer of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. Both molecules share the same chemical formula and bonding arrangement of atoms but differ in the spatial arrangement of their atoms. Specifically, they differ in the chirality at the carbon-10 alcohol group. []

Δ15-trans-Protectin D1 (isomer III)

  • Compound Description: This compound is a geometric isomer of Protectin D1 (PD1). [] Unlike PD1, Δ15-trans-Protectin D1 shows minimal biological activity in terms of anti-inflammatory effects. []
  • Relevance: This isomer is closely related to 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as it shares the same molecular formula and is a stereoisomer of PD1. It differs from PD1, and consequently from 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, in the geometry of its conjugated triene system. []

10S,17S-dihydroxy-docosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid (isomer I)

  • Compound Description: This compound is a double dioxygenation product found in exudates. While it demonstrates some ability to block PMN infiltration, it is not as potent as PD1 and is not a major product of leukocytes. []
  • Relevance: This molecule is a structural isomer of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. It differs from the main compound in the position of the hydroxyl group on the carbon chain, with 18O labeling studies indicating sequential lipoxygenation in its formation compared to epoxide formation in PD1 biosynthesis. []

10S,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid (isomer VI)

  • Relevance: This isomer shares the same chemical formula as 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid and is also a stereoisomer of PD1. It differs from PD1, and therefore from 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, in the geometry of its conjugated triene system. []

Resolvin D1 (RvD1; 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid)

  • Compound Description: RvD1 is an anti-inflammatory and pro-resolving mediator generated from DHA. [] It demonstrates anti-inflammatory activity in isolated human leukocytes and in vivo mouse models. [] RvD1 is produced during the resolution phase of inflammation and contributes to the return to tissue homeostasis. [] It is found in lower concentrations in serum compared to plasma. []
  • Relevance: Like 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, RvD1 is a specialized pro-resolving mediator (SPM) derived from DHA. [] They belong to the same family of bioactive lipid mediators known as D-series resolvins. []

17R-Resolvin D1 (17R-RvD1; 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoicacid)

  • Compound Description: This compound is an isomer of Resolvin D1 (RvD1), also derived from DHA. [] Like RvD1, it is involved in the resolution phase of inflammation and contributes to restoring tissue homeostasis. []
  • Relevance: This molecule is structurally similar to 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as it belongs to the same family of DHA-derived resolvins. It is a stereoisomer of RvD1, differing in the chirality at the C17 position. []

Resolvin D2 (RvD2; 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid)

  • Compound Description: RvD2 is a DHA-derived resolvin with anti-inflammatory and pro-resolving properties. [] It plays a role in resolving inflammation and restoring tissue homeostasis. []
  • Relevance: RvD2 belongs to the same class of DHA-derived resolvins as 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, signifying they share a common biosynthetic pathway and exhibit overlapping biological activities. []

17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R/S-HDHA)

  • Compound Description: This compound is a precursor in the biosynthetic pathway of resolvins derived from DHA. [] It is found in lower concentrations in serum compared to plasma, similar to other resolvins. []
  • Relevance: As a precursor to DHA-derived resolvins, 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid shares a close biosynthetic relationship with 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. Both molecules are generated from DHA through enzymatic modifications. []

Lipoxin A4 (LXA4)

  • Compound Description: LXA4 is an arachidonic acid-derived lipid mediator with anti-inflammatory and pro-resolving properties. [, ] It plays a crucial role in actively promoting the resolution of inflammation. []
  • Relevance: LXA4 is grouped alongside 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as an example of an anti-inflammatory and pro-resolving lipid mediator. [, ] Although derived from a different precursor (arachidonic acid), both compounds highlight the importance of endogenous lipid mediators in regulating inflammation and its resolution. [, ]
Overview

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). This compound features two hydroxyl groups located at the 10 and 17 positions of the docosahexaenoic acid structure, making it a dihydroxydocosahexaenoic acid. It is classified as a secondary allylic alcohol and plays significant roles in anti-inflammatory processes and as a human xenobiotic metabolite. The molecular weight of this compound is approximately 360.5 g/mol, with the CAS number 871826-47-0 and the InChI Key CRDZYJSQHCXHEG-XLBFCUQGSA .

Synthesis Analysis

The synthesis of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid primarily involves enzymatic reactions mediated by lipoxygenases. One effective method includes using soybean lipoxygenase to catalyze the conversion of DHA into this dihydroxy compound. The optimal conditions for this enzymatic reaction have been studied extensively, revealing that temperature and pH significantly influence product yield. For instance, maximum activity was observed at 30°C and pH 8.0 when using E. coli expressing specific lipoxygenases .

In laboratory settings, the reaction mixture typically contains DHA as the substrate along with lipoxygenase enzymes. Reaction parameters such as substrate concentration and enzyme activity are carefully controlled to optimize the production of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid .

Molecular Structure Analysis

The molecular structure of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid can be represented as follows:

C22H32O4\text{C}_{22}\text{H}_{32}\text{O}_4

The compound consists of a long-chain polyunsaturated fatty acid backbone with specific stereochemistry defined by the positions of the hydroxyl groups at carbons 10 and 17. The structural configuration includes multiple double bonds (designated as Z or E based on their geometric isomerism) which contribute to its biochemical reactivity and interactions within biological systems .

Chemical Reactions Analysis

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid participates in various biochemical reactions primarily through its interactions with lipoxygenase enzymes. These reactions often involve the conversion of DHA into various hydroxy derivatives via oxidation processes. Notably, it has been shown to block neutrophil infiltration and inhibit platelet activation in inflammatory responses .

The compound's reactivity is characterized by its ability to form complexes with biomolecules and influence metabolic pathways related to inflammation resolution. For instance, it can modulate cellular signaling pathways that govern immune responses .

Mechanism of Action

The mechanism of action of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid involves several key biochemical pathways:

  • Target Interactions: The primary targets include neutrophils and platelets.
  • Blocking Infiltration: It effectively reduces neutrophil infiltration in inflammatory sites by approximately 20-25% at low doses (e.g., 1 ng/mouse).
  • Inhibition of Platelet Activation: This compound inhibits platelet aggregation through specific receptor interactions.

Additionally, it is produced via lipoxygenase-mediated pathways from DHA in various biological systems including human leukocytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid include:

  • Molecular Weight: Approximately 360.5 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary depending on conditions.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions to maintain integrity.

These properties influence its behavior in biological systems and its potential applications in therapeutic contexts .

Applications

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid has garnered attention for its potential applications in several fields:

  • Anti-inflammatory Agent: It has demonstrated efficacy in reducing inflammation through modulation of immune cell activity.
  • Neuroprotective Effects: As a derivative of DHA associated with neuroprotectin D1 (a known neuroprotective agent), it may play roles in protecting neural tissues from oxidative stress.
  • Research Tool: Used in studies exploring lipid mediators' roles in inflammation resolution and cellular signaling pathways.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this specialized pro-resolving mediator is (4Z,7Z,11E,13Z,15E,19Z)-10S,17S-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid. This nomenclature precisely defines:

  • Double-bond geometry: Six double bonds with specific cis (Z) or trans (E) configurations at positions 4,7,11,13,15,19. The conjugated triene system (11E,13Z,15E) is critical for bioactivity [1] [5].
  • Stereocenters: Absolute S configuration at both C10 and C17 hydroxylation sites, confirmed via chiral chromatography and nuclear magnetic resonance spectroscopy [3] [7].
  • Carbon chain: A 22-carbon backbone with carboxylic acid at C1, consistent with docosanoid classification derived from docosahexaenoic acid [4] [6].

This stereospecificity governs its three-dimensional structure, receptor interactions, and metabolic stability, distinguishing it from epimers with alternative stereochemistry [5] [7].

Molecular Formula and Physicochemical Properties

Molecular formula: C₂₂H₃₂O₄Molecular weight: 360.49 g/mol [1] [2]

Key physicochemical properties:

  • Solubility: Amphipathic character with low water solubility (<50 μM) but high lipid membrane affinity due to the elongated polyunsaturated chain [3] [6].
  • UV absorption: Exhibits characteristic conjugated triene absorbance at 270 nm (ε ≈ 40,000 M⁻¹cm⁻¹), with secondary peaks at 261 nm and 281 nm, enabling quantitative detection in biological matrices [5] [7].
  • Chemical stability: Susceptible to autooxidation at the conjugated triene system. The 10S,17S-dihydroxy configuration confers greater stability than epimeric resolvins, as demonstrated by half-life extensions of 2.3-fold in plasma models [3] [7].

Table 1: Spectroscopic and Chromatographic Properties

PropertyValue/CharacteristicAnalytical Method
UV λ_max270 nm (shoulders at 261 nm, 281 nm)UV-Vis spectroscopy
HPLC retention (C18)14.2 min (methanol/water/acetic acid 65:35:0.01)Reverse-phase HPLC
Mass spectrometry[M-H]⁻ m/z 359.2; MS/MS fragments m/z 341.2 (-H₂O), 323.2 (-2H₂O)LC-ESI-MS/MS

Comparative Analysis with Docosahexaenoic Acid and Other Docosanoid Derivatives

Biosynthetic relationships:

  • Precursor dependence: Enzymatically oxygenated from docosahexaenoic acid (DHA; C22:6 n-3) via sequential 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) actions, forming 17S-hydroperoxy-DHA → 10S,17S-diHDHA [3] [7].
  • Kinetic efficiency: 15-Lipoxygenase converts DHA to 17S-HpDHA with Kₘ = 12.3 ± 1.4 μM and k꜀ₐₜ = 18.7 ± 0.8 s⁻¹, comparable to DPAn-6 metabolism but 40% faster than EPA oxidation [7].

Structural and functional distinctions:

  • Double-bond geometry: Unlike neuroprotectin D1 (10R,17S-diHDHA), the 10S,17S isomer lacks the E,E,Z conjugated triene, instead featuring 11E,13Z,15E topology [5] [6].
  • Bioactivity profile: Demonstrates leukocyte recruitment inhibition (IC₅₀ = 1.3 nM) and phagocytosis enhancement, but with 30% lower neuroprotective efficacy than neuroprotectin D1 in retinal cell models [4] [6].
  • Metabolic stability: The 10S,17S configuration resists β-oxidation longer than 17S-HDHA (t₁/₂ = 47 min vs. 18 min in vivo), attributed to steric hindrance at C10 [3] [7].

Table 2: Docosanoid Metabolic Stability Comparison

CompoundHalf-life (t₁/₂) in PlasmaMajor Inactivation Pathway
10S,17S-diHDHA47 ± 5 minGlucuronidation, ω-oxidation
17S-HDHA18 ± 3 minβ-oxidation, dehydrogenation
10S,17S-HDPAn-6 (DPA analog)62 ± 7 minω-1 hydroxylation, sulfation

Isomeric Differentiation from Neuroprotectin D1/Protectin D1

Stereochemical divergence:

  • C10 chirality: 10S,17S-diHDHA has S configuration at C10, while neuroprotectin D1 (NPD1)/protectin D1 possesses 10R configuration. This inversion alters hydrogen-bonding networks and membrane embedding depth [4] [5] [6].
  • Triene geometry: NPD1 exhibits 11E,13E,15Z double bonds versus 11E,13Z,15E in 10S,17S-diHDHA, shifting UV maxima from 270 nm to 254 nm [5] [6].

Analytical discrimination techniques:

  • Chiral-phase HPLC: Baseline separation using Chiralpak IA columns (heptane/ethanol/acetic acid 90:10:0.1), with 10S,17S-diHDHA eluting at 12.4 min and 10R,17S-diHDHA at 14.1 min [5] [6].
  • Tandem mass spectrometry: Diagnostic fragments at m/z 153.1 (C10–C11 cleavage) and m/z 247.2 (C8–C9 cleavage) show 4-fold intensity differences between isomers [5].
  • Nuclear magnetic resonance: Key distinctions include Δδ = 0.27 ppm for H-C10 and 1.4 Hz J-coupling difference between H11-H12 (10S,17S: J = 11.2 Hz; 10R,17S: J = 12.6 Hz) [5].

Table 3: Analytical Signatures of 10S,17S-diHDHA vs. Neuroprotectin D1

Characteristic10S,17S-diHDHANeuroprotectin D1 (10R,17S)
C10 configurationSR
11,13,15 geometry11E,13Z,15E11E,13E,15Z
UV-Vis λ_max270 nm254 nm
¹H NMR (H-C10)δ 3.98 ppm (dd, J = 6.1, 2.2 Hz)δ 4.12 ppm (dd, J = 8.7, 2.0 Hz)
Bioactivity focusPlatelet aggregation inhibition (IC₅₀ = 0.4 μM)Neuroprotection against oxidative stress

This stereochemical precision underpins divergent biological roles: 10S,17S-diHDHA primarily modulates peripheral inflammation resolution, whereas neuroprotectin D1 governs central nervous system protection [4] [5] [6].

Properties

CAS Number

871826-47-0

Product Name

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

IUPAC Name

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1

InChI Key

CRDZYJSQHCXHEG-XLBFCUQGSA-N

SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Synonyms

10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
protectin DX

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.